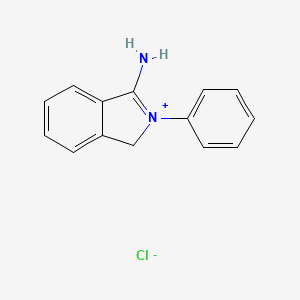![molecular formula C15H16ClF3N2O3 B4843154 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4843154.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CTMP and is a potent inhibitor of protein kinase Mζ (PKMζ).
作用机制
CTMP acts as a potent inhibitor of PKMζ by binding to its ATP-binding site. PKMζ is a key enzyme involved in the maintenance of long-term memory through the regulation of synaptic plasticity. By inhibiting PKMζ, CTMP disrupts the maintenance of long-term memory and has potential applications in the treatment of memory-related disorders.
Biochemical and Physiological Effects:
CTMP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CTMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. CTMP has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of CTMP is its potency as a PKMζ inhibitor. This makes it an ideal lead compound for the development of novel PKMζ inhibitors. However, one of the limitations of CTMP is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of CTMP. One potential application is in the treatment of memory-related disorders such as Alzheimer's disease. CTMP has been shown to disrupt the maintenance of long-term memory, and further studies could investigate its potential therapeutic effects in memory-related disorders. Another future direction is in the development of novel PKMζ inhibitors based on CTMP. By using CTMP as a lead compound, researchers could develop more potent and selective PKMζ inhibitors with potential applications in neuroscience and drug discovery.
科学研究应用
CTMP has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, CTMP has been shown to be an effective inhibitor of PKMζ, which is a key enzyme involved in the maintenance of long-term memory. CTMP has also been found to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In drug discovery, CTMP has been used as a lead compound for the development of novel PKMζ inhibitors.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O3/c1-2-21-5-6-24-14(23)12(21)8-13(22)20-9-3-4-11(16)10(7-9)15(17,18)19/h3-4,7,12H,2,5-6,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGANDSNBKONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843098.png)



![6-ethoxy-4-({4-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4843134.png)

![8-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843142.png)
![2-{2-[(benzylamino)methyl]-4-chlorophenoxy}acetamide hydrochloride](/img/structure/B4843143.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843159.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4843165.png)